2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
Beschreibung
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutanol core substituted with a methylamino-linked 5-methyl-1,3,4-thiadiazole moiety. This structure combines a strained four-membered cyclobutane ring with a heterocyclic thiadiazole system, which is commonly associated with bioactive molecules, particularly in antimicrobial and antitumor applications . The hydroxyl group on the cyclobutanol enhances polarity, while the methyl group on the thiadiazole may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Eigenschaften
IUPAC Name |
2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMITGVROTGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with cyclobutanone in the presence of a suitable methylating agent. The reaction conditions may include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives, including ethers and esters.
Wissenschaftliche Forschungsanwendungen
Medicine: The compound has shown promise as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Biology: It has been investigated for its cytotoxic properties, suggesting potential use in cancer therapy.
Industry: The compound's unique chemical properties make it suitable for use in the synthesis of advanced materials and dyes.
Wirkmechanismus
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is structurally similar to other 1,3,4-thiadiazole derivatives, such as 2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole[_{{{CITATION{{{_4{CAS#:66666-63-5 | 2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl .... its unique cyclobutan-1-ol moiety distinguishes it from these compounds, potentially leading to different biological activities and applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Agents
Compound m : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key Differences: Replaces the cyclobutanol with a bicyclic β-lactam (cephalosporin) backbone. Features a thioether linkage (S–CH₂) instead of the methylamino group.
- Functional Impact :
Cefazolin Sodium : A cephalosporin antibiotic with a 5-methyl-1,3,4-thiadiazolylthio group .
- Key Differences :
- Contains a tetrazolylacetamido side chain, increasing water solubility.
- Sodium salt formulation improves bioavailability.
Table 1: Structural and Functional Comparison
Comparison with Thiadiazole-Containing Derivatives
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
- Key Differences: Replaces cyclobutanol with an oxoacetic acid group. Lacks the hydroxyl group, reducing polarity.
- Functional Impact: The oxoacetic acid may increase acidity (pKa ~3–4), affecting renal clearance and protein binding. Potential for higher reactivity in nucleophilic environments compared to the target compound.
Compound 7a/7b (Thiophene Derivatives)
- Key Differences: Substitutes thiadiazole with a 2,4-diaminothiophene system. Includes malononitrile or cyanoacetate groups.
- Functional Impact: The electron-withdrawing cyano groups enhance reactivity in Michael addition or cyclization reactions, unlike the target compound. Thiophene derivatives may exhibit distinct optical properties (e.g., fluorescence) due to extended conjugation.
Physicochemical and Pharmacokinetic Insights
- Cyclobutanol vs.
- Methyl Substitution : The 5-methyl group on the thiadiazole likely improves lipophilicity (logP ~1.5–2.0), favoring passive diffusion across biological membranes relative to unsubstituted thiadiazoles .
- Hydroxyl Group : Enhances aqueous solubility (estimated ~10–20 mg/mL) but may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
Biologische Aktivität
The compound 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 172.26 g/mol. The structure features a cyclobutanol moiety linked to a methylated thiadiazole ring, which is crucial for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Mechanism : Thiadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Research Findings : Studies indicate that compounds with the thiadiazole scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .
-
Anticancer Properties
- Cytotoxicity : Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. For example, a derivative similar to this compound exhibited cytostatic effects in various cancer cell lines .
- Case Studies : In vitro studies have reported that certain thiadiazole derivatives significantly reduce cell viability in breast cancer and leukemia models . The mechanism is believed to involve the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.
-
Antiparasitic Activity
- Thiadiazoles have also been explored for their potential against parasitic infections. Notably, derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with structural similarities to this compound have been identified as promising leads for developing new antiparasitic drugs .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC = 32.6 µg/mL | |
| Anticancer | Breast cancer cells | IC50 = 15 µM | |
| Antiparasitic | Trypanosoma cruzi | IC50 = 20 µM |
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Cell Membrane Disruption : These compounds can alter membrane permeability, leading to cell death.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
Q & A
Q. Methodology :
- Thiadiazole Core Formation : The 5-methyl-1,3,4-thiadiazol-2-amine moiety can be synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Cyclobutanol Functionalization : Introduce the methylamino-cyclobutanol group via nucleophilic substitution or reductive amination. For example, react 5-methyl-1,3,4-thiadiazol-2-amine with a brominated cyclobutanol derivative in the presence of NaH or K₂CO₃ in DMF at 60–80°C .
- Optimization : Yield improvements (from ~40% to >70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiadiazole to cyclobutanol derivative) and using anhydrous solvents to minimize hydrolysis side reactions .
How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly the cyclobutanol-thiadiazole linkage?
Q. Methodology :
- ¹H/¹³C NMR : The cyclobutanol ring protons (δ 3.8–4.2 ppm) show coupling patterns (J = 8–10 Hz) distinct from thiadiazole protons (δ 8.1–8.5 ppm). The methylamino group (N–CH₃) appears as a singlet at δ 2.9–3.1 ppm .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch at 3200–3400 cm⁻¹) and thiadiazole (C=N stretch at 1520–1560 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies the molecular ion [M+H]⁺ at m/z 256.0821 (calculated for C₉H₁₃N₃OS₂) .
What contradictory data exist regarding the biological activity of thiadiazole-cyclobutanol hybrids, and how can researchers address these discrepancies?
Q. Key Contradictions :
- Antimicrobial Activity : Some studies report MIC values of 2–4 µg/mL against S. aureus , while others show no activity below 32 µg/mL .
- Mechanistic Insights : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or bacterial strain variability.
Resolution Strategies : - Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
- Perform dose-response curves with ≥3 replicates to quantify potency (EC₅₀) and efficacy (Emax) .
How does the cyclobutanol ring’s steric strain influence the compound’s reactivity in substitution or oxidation reactions?
Q. Advanced Analysis :
- Steric Effects : The cyclobutanol ring’s puckered geometry hinders nucleophilic attack at the C–N bond. DFT calculations show a 15–20 kcal/mol energy barrier for SN2 reactions compared to unstrained analogs .
- Oxidation Pathways : Cyclobutanol oxidizes to cyclobutanone under Jones reagent (CrO₃/H₂SO₄), but competing ring-opening occurs with stronger oxidants (e.g., KMnO₄) .
- Mitigation : Use bulky leaving groups (e.g., mesylate vs. tosylate) to stabilize transition states in substitution reactions .
What computational modeling approaches are suitable for predicting the compound’s binding affinity to bacterial enoyl-ACP reductase (FabI)?
Q. Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with FabI crystal structure (PDB: 3GNS). The thiadiazole moiety interacts with NAD⁺ binding pocket (ΔG ≈ −9.2 kcal/mol), while cyclobutanol forms hydrogen bonds with Tyr156 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å over 50 ns indicates stable ligand-protein interactions .
- Validation : Compare predicted IC₅₀ with experimental enzymatic assays (e.g., NADH depletion kinetics) .
What strategies can optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Q. Advanced Strategies :
- Solubility Enhancement : Introduce polar groups (e.g., –OH or –SO₃H) at the cyclobutanol C3 position, increasing logP from 1.8 to 0.5 and aqueous solubility by 3-fold .
- Metabolic Stability : Replace the methylamino group with a trifluoroethyl analog to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 h in liver microsomes) .
- In Silico ADMET : Use SwissADME to predict bioavailability (≥30% target) and BBB permeability (logBB < −1 for reduced CNS toxicity) .
How do structural modifications to the thiadiazole ring (e.g., halogenation, alkylation) impact antibacterial selectivity?
Q. SAR Insights :
- Halogenation : Adding Cl at C5 of thiadiazole improves Gram-positive activity (MIC 1 µg/mL vs. MRSA) but reduces Gram-negative coverage (MIC >64 µg/mL for E. coli) .
- Alkylation : A propyl group at N3 increases hydrophobicity, enhancing biofilm penetration (IC₅₀ 8 µM vs. 22 µM for parent compound) .
- Validation : Perform time-kill assays and resistance frequency testing (≤1 × 10⁻⁹ at 4× MIC) to confirm selectivity .
What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
Q. Methodology :
- LC-MS/MS Challenges : Matrix effects (e.g., plasma proteins) reduce ionization efficiency. Use deuterated internal standards (d₃-methyl analog) to normalize recovery (85–95%) .
- Sample Preparation : Solid-phase extraction (C18 cartridges) improves LOQ to 0.1 ng/mL in serum vs. 1 ng/mL with protein precipitation .
- Validation : Follow FDA guidelines for linearity (r² >0.99), accuracy (85–115%), and precision (RSD <15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
